molecular formula C18H23N5O5S2 B13358329 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358329
M. Wt: 453.5 g/mol
InChI Key: IVTHWUOKBVNLAG-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable thiadiazole precursor in the presence of a base, such as piperidine, under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with specific active sites makes it a potent inhibitor of various enzymes. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H23N5O5S2

Molecular Weight

453.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O5S2/c1-26-13-8-12(9-14(27-2)15(13)28-3)17-21-23-16(19-20-18(23)29-17)11-6-5-7-22(10-11)30(4,24)25/h8-9,11H,5-7,10H2,1-4H3

InChI Key

IVTHWUOKBVNLAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

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